3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid
Overview
Description
3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid, also known as OTB, is a small molecule that has gained considerable attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a triazine ring and a benzimidazole moiety. OTB is synthesized through a multi-step process, and its unique structure makes it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid involves its ability to bind to certain enzymes and inhibit their activity. Specifically, 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid has been shown to bind to the active site of enzymes such as acetylcholinesterase and carbonic anhydrase, which are involved in important physiological processes. By inhibiting the activity of these enzymes, 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid may have therapeutic potential for the treatment of diseases such as Alzheimer's and glaucoma.
Biochemical and Physiological Effects
3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid can inhibit the activity of acetylcholinesterase and carbonic anhydrase, which are enzymes involved in the nervous system and the regulation of pH in the body, respectively. 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid has also been shown to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid in lab experiments is its unique structure, which makes it a promising candidate for various research applications. Additionally, the synthesis of 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid is relatively straightforward and can be performed using readily available starting materials. However, one limitation of using 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid is its low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid. One potential area of interest is the development of 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid-based drugs for the treatment of Alzheimer's and other neurodegenerative diseases. Additionally, 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid may have potential applications in the development of new materials with unique properties, such as conducting polymers. Further research is needed to fully understand the potential applications of 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid in various scientific fields.
Scientific Research Applications
3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's. In biochemistry, 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid has been used as a tool to study protein-ligand interactions and enzyme kinetics. In materials science, 3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid has been investigated for its potential use in the development of new materials with unique properties.
properties
IUPAC Name |
3-(3-oxo-4H-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c17-10(18)6-5-8-11(19)14-12-13-7-3-1-2-4-9(7)16(12)15-8/h1-4H,5-6H2,(H,17,18)(H,13,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJDPKOMZVLGKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2N=C(C(=O)N3)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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